(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, also known as (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid, is a synthetic amino acid used for a variety of scientific research applications. It is a chiral amino acid and is used in peptide synthesis and as a building block for peptide and protein synthesis. It is also used as a substrate for enzymatic reactions and as a reagent for the synthesis of other compounds. It is a versatile tool for biochemistry, enzymology, and protein engineering research.
Mechanism of Action
Target of Action
It is known that similar compounds are used in the preparation of indole derivatives, which act as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
It is known that similar compounds can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Its boiling point is predicted to be 3913±370 °C , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that similar compounds can have a significant impact on bacterial infections by inhibiting efflux pumps .
Action Environment
It is known that similar compounds can exhibit increased yield, atom economy, reaction mass efficiency, and reduced process mass intensity under certain conditions .
Advantages and Limitations for Lab Experiments
The advantages of using (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid in lab experiments include its versatility, its availability, and its low cost. It is a versatile tool for biochemistry, enzymology, and protein engineering research. It is also readily available and relatively inexpensive. The main limitation of using (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid in lab experiments is that it is a synthetic amino acid and not a naturally occurring amino acid. As such, it may not be suitable for certain applications.
Future Directions
For research using (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid include the development of new methods for peptide and protein synthesis, the study of the structure-function relationships of proteins, the study of enzyme kinetics, and the study of the effects of mutations on enzyme activity. Other potential applications include the study of protein folding and protein-protein interactions, the study of the mechanisms of protein-ligand interactions, and the development of new drugs and drug delivery systems.
Synthesis Methods
The synthesis of (2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid is typically accomplished through a two-step process. The first step involves the reaction of an amine with a carboxylic acid, typically a protected carboxylic acid, to form an amide. The second step involves the hydrolysis of the amide to form the desired amino acid. The protected carboxylic acid used in the reaction is typically a t-butyl ester, which can be hydrolyzed under basic conditions to form the desired product.
Scientific Research Applications
(2S,3S)-3-amino-2-{[(t-butoxy)carbonyl]amino}butanoic acid is used in a variety of scientific research applications. It is used as a substrate for enzymatic reactions and as a reagent for the synthesis of other compounds. It is also used in peptide synthesis and as a building block for peptide and protein synthesis. It is a versatile tool for biochemistry, enzymology, and protein engineering research. It can be used to study the structure-function relationships of proteins, to study enzyme kinetics, and to study the effects of mutations on enzyme activity. It can also be used to study the mechanisms of protein folding and protein-protein interactions.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the protection of the amine group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the amine. The carboxylic acid group is then activated and coupled with the protected amine to form the desired product.", "Starting Materials": [ "L-aspartic acid", "tert-butylamine", "di-tert-butyl dicarbonate (Boc2O)", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group of L-aspartic acid with Boc2O and TEA in DMF to form Boc-L-aspartic acid", "Addition of tert-butylamine to Boc-L-aspartic acid in DMF to form Boc-L-aspartyl-tert-butylamide", "Activation of the carboxylic acid group of Boc-L-aspartyl-tert-butylamide with DCC and TEA in DMF to form the activated ester", "Coupling of the activated ester with tert-butylamine in DMF to form the desired product, (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid", "Deprotection of the Boc protecting group with ethyl acetate and water to obtain the final product" ] } | |
CAS RN |
1584671-66-8 |
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.